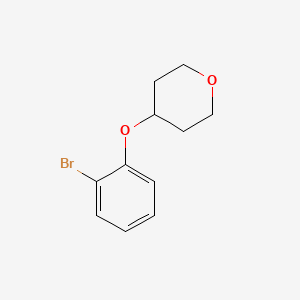
4-(2-bromophenoxy)tetrahydro-2H-Pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenoxy)tetrahydro-2H-Pyran is a halogenated heterocycle used as a building block in organic synthesis . This compound is known for its versatility in various chemical reactions and its application in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4-(2-Bromophenoxy)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: While specific examples are not detailed, the presence of the bromine atom suggests potential for oxidative addition and reductive elimination reactions.
Common Reagents and Conditions: Typical reagents include organolithium compounds and Grignard reagents, often under anhydrous conditions to prevent unwanted side reactions.
Applications De Recherche Scientifique
4-(2-Bromophenoxy)tetrahydro-2H-Pyran has several applications in scientific research:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran primarily involves its role as a building block in organic synthesis. It participates in reactions through the bromine atom, which can undergo substitution or addition reactions, facilitating the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-Bromophenoxy)tetrahydro-2H-Pyran include:
- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
- 4-(Trifluoromethoxy)phenoxy]piperidine
- 2,4-Dichloro-5-iodopyrimidine
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
4-(2-bromophenoxy)oxane |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Clé InChI |
VIZHDJNTBRQQPL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


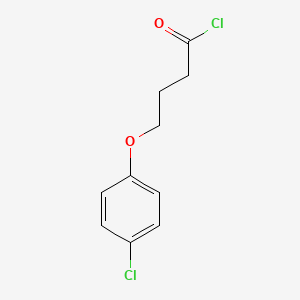
![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
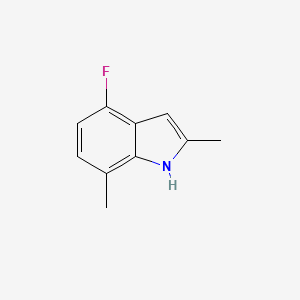
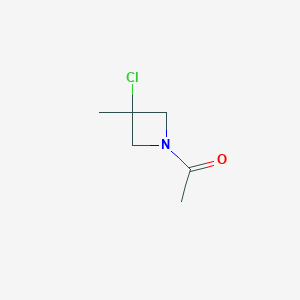
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)
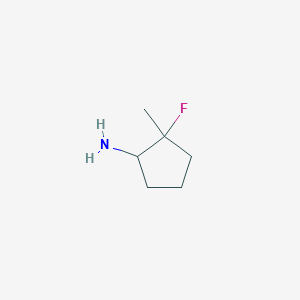

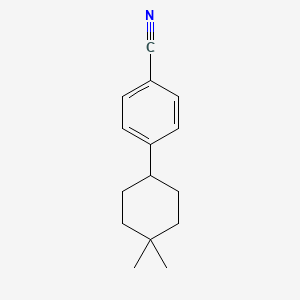

![7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
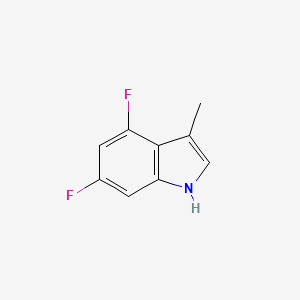
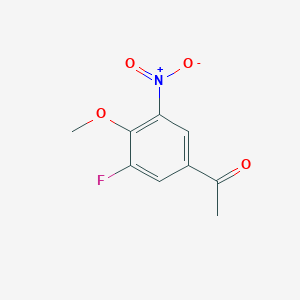
![2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B12833808.png)
